1H-pyrazole-4-carboximidamide hydrochloride 1H-pyrazole-4-carboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18169204
InChI: InChI=1S/C4H6N4.ClH/c5-4(6)3-1-7-8-2-3;/h1-2H,(H3,5,6)(H,7,8);1H
SMILES:
Molecular Formula: C4H7ClN4
Molecular Weight: 146.58 g/mol

1H-pyrazole-4-carboximidamide hydrochloride

CAS No.:

Cat. No.: VC18169204

Molecular Formula: C4H7ClN4

Molecular Weight: 146.58 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrazole-4-carboximidamide hydrochloride -

Specification

Molecular Formula C4H7ClN4
Molecular Weight 146.58 g/mol
IUPAC Name 1H-pyrazole-4-carboximidamide;hydrochloride
Standard InChI InChI=1S/C4H6N4.ClH/c5-4(6)3-1-7-8-2-3;/h1-2H,(H3,5,6)(H,7,8);1H
Standard InChI Key LJDCRROTGHNNFN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1)C(=N)N.Cl

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 4-position with a carboximidamide group (-C(=NH)NH₂). Protonation of the amidine nitrogen and subsequent chloride counterion formation yield the hydrochloride salt, enhancing its stability and solubility in polar solvents. Key physicochemical parameters include:

PropertyValueSource
Molecular Weight146.58 g/mol
AppearanceCrystalline powder
SolubilitySoluble in water, ethanol
Storage ConditionsRoom temperature, inert atmosphere

The amidine group’s basicity (pKa ≈ 11–12) facilitates interactions with biological targets, while the pyrazole ring contributes to π-π stacking and hydrogen-bonding capabilities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1H-pyrazole-4-carboximidamide hydrochloride typically involves a two-step protocol:

  • Pyrazole Core Formation:
    Arylhydrazine hydrochlorides react with ethoxymethylenemalononitrile in ethanol to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Subsequent deamination with tert-butyl nitrite in tetrahydrofuran yields 1-aryl-1H-pyrazole-4-carbonitriles .

  • Amidine Functionalization:
    The carbonitrile intermediate undergoes hydrochlorination with gaseous HCl in dry ethanol, followed by ammonolysis to introduce the amidine group. Crystallization from ethanol/water mixtures provides the final hydrochloride salt .

Reaction Scheme:

ArNHNH2HCl+NC-C(=OCH2CH3)-CH2-CNEtOH5-Amino-pyrazole-4-carbonitrilet-BuONOPyrazole-4-carbonitrileHCl, NH31H-Pyrazole-4-carboximidamide hydrochloride[3]\text{ArNHNH}_2\cdot\text{HCl} + \text{NC-C(=OCH}_2\text{CH}_3)\text{-CH}_2\text{-CN} \xrightarrow{\text{EtOH}} \text{5-Amino-pyrazole-4-carbonitrile} \xrightarrow{t\text{-BuONO}} \text{Pyrazole-4-carbonitrile} \xrightarrow{\text{HCl, NH}_3} \text{1H-Pyrazole-4-carboximidamide hydrochloride}[3]

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against nitric oxide synthase (NOS), a key enzyme in vasodilation and immune response regulation. By competing with arginine at the enzyme’s active site, it reduces nitric oxide production, making it a candidate for inflammatory and cardiovascular disease research.

Antiparasitic Activity

Derivatives of 1H-pyrazole-4-carboximidamide hydrochloride demonstrate antileishmanial activity against Leishmania amazonensis promastigotes, with IC₅₀ values comparable to amphotericin B. Mechanistic studies suggest interference with mitochondrial electron transport and DNA topoisomerase II .

Peptide Synthesis

As a coupling agent, the compound facilitates guanylation reactions, converting primary amines to guanidines. This modification enhances peptide stability and bioavailability, critical for developing protease-resistant therapeutics .

Therapeutic Applications

Cardiovascular Drug Development

By modulating NOS activity, the compound aids in studying hypertension and atherosclerosis. Preclinical models show dose-dependent reductions in vascular inflammation markers (e.g., TNF-α, IL-6).

Antiprotozoal Agents

Structural analogs with electron-withdrawing substituents (e.g., -Cl, -NO₂) exhibit enhanced antileishmanial potency. For example, a 2,6-dichloro derivative reduced parasite load by 89% in murine macrophages at 10 μM .

Chemical Biology Tools

The compound’s amidine group serves as a bioorthogonal handle for labeling proteins and nucleic acids, enabling real-time tracking of biomolecular interactions in live cells.

Research Challenges and Future Directions

Optimization of Bioavailability

The compound’s high polarity (logP ≈ -1.2) limits blood-brain barrier penetration. Structural modifications, such as prodrug formulations or lipophilic substituents, are under investigation.

Target Selectivity

Off-target effects on related enzymes (e.g., dimethylarginine dimethylaminohydrolase) require addressal through computational docking studies and fragment-based drug design .

Scalable Synthesis

Current yields (70–82%) could improve via flow chemistry approaches, reducing reaction times and purification steps.

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